[3-(3-Fluoropropyl)phenyl]methanamine;hydrochloride
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Overview
Description
[3-(3-Fluoropropyl)phenyl]methanamine;hydrochloride: is a chemical compound with the molecular formula C10H15ClFN. It is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-Fluoropropyl)phenyl]methanamine;hydrochloride typically involves the reaction of 3-(3-fluoropropyl)benzaldehyde with ammonia or an amine under reductive amination conditions. This process often requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(3-Fluoropropyl)phenyl]methanamine;hydrochloride can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.
Reduction: This compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as sodium hydroxide or potassium tert-butoxide are commonly employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenylmethanamines.
Scientific Research Applications
Chemistry: In chemistry, [3-(3-Fluoropropyl)phenyl]methanamine;hydrochloride is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is utilized in the study of neurotransmitter systems due to its structural similarity to certain bioactive amines.
Medicine: In medicine, it serves as a precursor for the synthesis of drugs that target specific receptors in the nervous system, potentially aiding in the treatment of neurological disorders.
Industry: Industrially, it is used in the production of specialty chemicals and materials, contributing to the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of [3-(3-Fluoropropyl)phenyl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can modulate the activity of these receptors, influencing signal transduction pathways and altering cellular responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- [3-(3-Chloropropyl)phenyl]methanamine;hydrochloride
- [3-(3-Bromopropyl)phenyl]methanamine;hydrochloride
- [3-(3-Methylpropyl)phenyl]methanamine;hydrochloride
Uniqueness: The presence of the fluorine atom in [3-(3-Fluoropropyl)phenyl]methanamine;hydrochloride imparts unique electronic properties, enhancing its reactivity and specificity in certain chemical reactions compared to its chloro, bromo, and methyl analogs. This makes it particularly valuable in applications requiring precise molecular interactions.
Properties
CAS No. |
655250-97-8 |
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Molecular Formula |
C10H15ClFN |
Molecular Weight |
203.68 g/mol |
IUPAC Name |
[3-(3-fluoropropyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H14FN.ClH/c11-6-2-5-9-3-1-4-10(7-9)8-12;/h1,3-4,7H,2,5-6,8,12H2;1H |
InChI Key |
GAVMOCJHBPEWAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CN)CCCF.Cl |
Origin of Product |
United States |
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